![molecular formula C13H19NO B13274341 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol](/img/structure/B13274341.png)
2-{1-[(Cyclopropylmethyl)amino]propyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(Cyclopropylmethyl)amino]propyl}phenol is an organic compound with the molecular formula C13H19NO. It is a phenolic compound with a cyclopropylmethylamino group attached to the propyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol typically involves the reaction of cyclopropylmethylamine with a suitable phenolic precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial process also includes purification steps such as distillation and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Cyclopropylmethyl)amino]propyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-{1-[(Cyclopropylmethyl)amino]propyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclopropylmethylamino group can interact with receptors and ion channels, modulating their function. These interactions lead to various biological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Cyclopropylmethyl)(propyl)amino]methyl}phenol
- 2-(1-((Cyclopropylmethyl)amino)propyl)phenol
Uniqueness
2-{1-[(Cyclopropylmethyl)amino]propyl}phenol is unique due to its specific combination of a phenolic group and a cyclopropylmethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
The compound 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol, often categorized under phenolic compounds, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound features a phenolic ring substituted with a cyclopropylmethyl amino group. This unique structure may influence its interaction with biological targets, particularly receptors involved in neurotransmission and inflammation.
Antimicrobial Properties
Research indicates that phenolic compounds exhibit notable antimicrobial activity. For instance, derivatives of phenolic compounds have been functionalized to enhance their bioactivity against various pathogens. The structural modifications often lead to improved solubility and bioavailability, which are critical for effective antimicrobial action .
Table 1: Antimicrobial Activity of Phenolic Derivatives
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
CAR-1 | C. albicans | 5 μg/mL |
CAR-2 | E. coli | 10 μg/mL |
CAR-3 | S. aureus | 15 μg/mL |
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent is supported by studies on similar phenolic structures that demonstrate inhibition of key enzymes involved in neurodegenerative diseases. For instance, derivatives have shown significant inhibition of acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
Table 2: Enzyme Inhibition by Phenolic Compounds
Compound | Enzyme | Inhibition (%) at 10 μM |
---|---|---|
Compound A | Acetylcholinesterase | 75% |
Compound B | Carbonic anhydrase | 65% |
Compound C | α-glycosidase | 70% |
The biological activity of this compound may be attributed to its ability to interact with various receptors and enzymes:
- Opioid Receptors : Similar compounds have been investigated for their interactions with μ-opioid receptors (MOR), showing potential as analgesics or antagonists in pain management .
- Inflammatory Pathways : Phenolic compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which is crucial in conditions like arthritis and other inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related phenolic compound significantly reduced biofilm formation in E. coli, indicating the potential of structural analogs like this compound to combat bacterial resistance .
- Neuroprotective Effects : In vitro studies on similar compounds showed promising results in protecting neuronal cells from oxidative stress, suggesting a possible application in neuroprotection and cognitive enhancement therapies .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-[1-(cyclopropylmethylamino)propyl]phenol |
InChI |
InChI=1S/C13H19NO/c1-2-12(14-9-10-7-8-10)11-5-3-4-6-13(11)15/h3-6,10,12,14-15H,2,7-9H2,1H3 |
InChI Key |
AEEPMYXDCKQREQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.